tert-Butyl piperidin-3-ylcarbamate hydrochloride
Description
tert-Butyl piperidin-3-ylcarbamate hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) carbamate group at the 3-position, coupled with a hydrochloride counterion. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis and medicinal chemistry to enhance solubility and stability during reactions . The hydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZJMFUNRMGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661521 | |
| Record name | tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-00-3 | |
| Record name | Carbamic acid, N-3-piperidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-3-ylcarbamate hydrochloride typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting tert-Butyl piperidin-3-ylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl piperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Typically involve strong acids like trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted piperidines.
Deprotection Reactions: Free piperidine amine.
Oxidation and Reduction Reactions: Oxidized or reduced piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl piperidin-3-ylcarbamate hydrochloride has the molecular formula and features a tert-butyl group attached to a piperidine ring with a carbamate functional group. This structure enhances its stability and reactivity, allowing it to interact effectively with various biological targets.
Scientific Research Applications
The compound has been explored for multiple applications in scientific research:
1. Organic Synthesis:
- Building Block : It serves as an important building block in the synthesis of complex organic molecules. Its carbamate group is frequently utilized as a protecting group for amines during peptide synthesis.
- Intermediate in Drug Development : The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting analgesic, anti-inflammatory, and antipsychotic effects .
2. Medicinal Chemistry:
- Therapeutic Applications : Research indicates that this compound may have therapeutic potential as it has been investigated for its role in developing neuroprotective agents against diseases like Alzheimer's. It has shown selective inhibition of butyrylcholinesterase, an enzyme linked to neurodegeneration .
- Ligand Studies : The compound is also studied as a ligand in receptor binding studies, which aids in understanding enzyme mechanisms and drug interactions.
3. Biological Activity:
- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it valuable in biochemical research. This characteristic can be leveraged to develop new drugs targeting various diseases.
- Stability and Bioavailability : The presence of the carbamate group enhances its stability and bioavailability, making it suitable for pharmaceutical formulations.
Data Tables
Case Studies
Case Study 1: Neuroprotective Agents
Research conducted on the compound's effectiveness against butyrylcholinesterase demonstrated its potential as a neuroprotective agent. In vitro studies showed significant inhibition rates, suggesting that derivatives of this compound could be developed into therapeutic agents for Alzheimer's disease treatment.
Case Study 2: Synthesis of Dipeptidyl Peptidase IV Inhibitors
The compound has been utilized in synthesizing dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes. The synthetic pathway involves using this compound as an intermediate, showcasing its versatility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of tert-Butyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to neurotransmission and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to pyridine-based Boc-protected derivatives highlight key differences in reactivity, solubility, and synthetic utility. Below is a detailed comparison:
Table 1: Structural and Commercial Comparison of tert-Butyl Piperidin-3-ylcarbamate Hydrochloride and Analogous Compounds
Key Differences:
Core Structure : The target compound’s piperidine ring (saturated, six-membered amine) contrasts with pyridine derivatives (aromatic, nitrogen-containing heterocycle). Piperidine’s basicity and conformational flexibility may enhance interactions with biological targets compared to pyridine’s planar rigidity .
Solubility : The hydrochloride salt in the target compound likely offers superior aqueous solubility compared to neutral pyridine derivatives, which may require polar solvents for dissolution .
Synthetic Utility : Pyridine-based Boc-protected compounds are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the piperidine derivative may serve as a chiral building block for alkaloid synthesis .
Biological Activity
Tert-butyl piperidin-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is synthesized through various methods, typically involving the reaction of tert-butyl carbamate with piperidine derivatives. The synthesis often utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter synthesis, which may lead to therapeutic effects in neurological disorders .
- Receptor Binding : The compound may also function as a ligand for certain receptors, modulating their activity and affecting signal transduction pathways .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .
- Anticancer Activity : Preliminary findings suggest that this compound may exert cytotoxic effects on certain cancer cell lines, although further investigation is required to establish its efficacy and mechanism in cancer therapy .
Case Studies
Several studies have assessed the biological activity of this compound:
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound against hydrogen peroxide-induced neurotoxicity in SH-SY5Y cells. Results indicated a significant reduction in cell death at concentrations of 1 µM and 5 µM, highlighting its potential for neuroprotection .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation, this compound was shown to decrease levels of pro-inflammatory cytokines by approximately 35%, suggesting its role as an anti-inflammatory agent .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
